N-[2-(benzyloxy)phenyl]-4-chlorobenzamide
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Overview
Description
N-[2-(benzyloxy)phenyl]-4-chlorobenzamide is an organic compound with the molecular formula C20H16ClNO2 It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzyloxy)phenyl]-4-chlorobenzamide typically involves the reaction of 2-(benzyloxy)aniline with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzyloxy)phenyl]-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(benzyloxy)phenyl]-4-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(benzyloxy)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets in biological systems. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[4-(benzyloxy)phenyl]glycinamide: Another benzamide derivative with similar structural features but different biological activities.
4-(benzyloxy)phenol: A related compound with a hydroxyl group instead of an amide group, used in different chemical applications.
Uniqueness
N-[2-(benzyloxy)phenyl]-4-chlorobenzamide is unique due to its specific substitution pattern on the benzene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H16ClNO2 |
---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
4-chloro-N-(2-phenylmethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H16ClNO2/c21-17-12-10-16(11-13-17)20(23)22-18-8-4-5-9-19(18)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23) |
InChI Key |
NEBAXDJIOZBTKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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